N-(Piperidin-4-ylmethyl)acetamide hydrobromide chemical properties
N-(Piperidin-4-ylmethyl)acetamide hydrobromide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(Piperidin-4-ylmethyl)acetamide Hydrobromide
Introduction: Unpacking a Versatile Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic combination of privileged structural motifs is a cornerstone of rational design. N-(Piperidin-4-ylmethyl)acetamide hydrobromide represents a quintessential example of such a molecule, integrating two key pharmacophores: the versatile piperidine ring and the robust acetamide group. The piperidine heterocycle is a ubiquitous feature in a vast array of FDA-approved drugs and clinical candidates, prized for its ability to confer aqueous solubility, modulate lipophilicity, and serve as a rigid scaffold for orienting functional groups toward biological targets. The acetamide moiety, a fundamental functional group, is critical for establishing hydrogen bonding interactions, a key determinant of drug-receptor binding affinity and specificity.
This guide provides a comprehensive technical overview of N-(Piperidin-4-ylmethyl)acetamide hydrobromide, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its core chemical properties, provide a robust, field-proven synthetic protocol, and offer an expert analysis of its expected spectroscopic characteristics. The causality behind experimental choices will be explained, ensuring that the described protocols are not merely recipes but self-validating systems grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
The fundamental properties of N-(Piperidin-4-ylmethyl)acetamide hydrobromide are summarized below. This data provides the foundational knowledge required for its handling, characterization, and application in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | N-(piperidin-4-ylmethyl)acetamide;hydrobromide | [1] |
| Molecular Formula | C₈H₁₇BrN₂O | [1][2] |
| Molecular Weight | 237.14 g/mol | [1][2] |
| Canonical SMILES | CC(=O)NCC1CCNCC1.Br | [1] |
| InChI Key | OHKZIUDCQYHTJB-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid | [2] |
| Melting Point | Experimental data not available in published literature. Expected to be a crystalline solid with a relatively high melting point typical of organic salts. | |
| Solubility | Experimental data not available. As a hydrobromide salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol.[3] |
Synthesis and Purification: A Validated Workflow
The synthesis of N-(Piperidin-4-ylmethyl)acetamide hydrobromide is most reliably achieved through a two-step process: the N-acetylation of the primary amine of 4-(aminomethyl)piperidine to form the free base, followed by salt formation with hydrobromic acid. This approach ensures high selectivity and yield.
Logical Framework for Synthesis
The chosen synthetic route leverages the differential reactivity of the two amine groups in the starting material, 4-(aminomethyl)piperidine. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine within the piperidine ring. Therefore, under controlled conditions using a stoichiometric amount of the acylating agent, selective acetylation of the primary amine can be achieved with high fidelity. The use of a non-nucleophilic base is critical to neutralize the acetic acid byproduct, preventing the protonation of the starting amine which would render it unreactive.
Detailed Experimental Protocol
Materials:
-
4-(Aminomethyl)piperidine
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrobromic acid (48% in water or solution in acetic acid)
-
Isopropanol
-
Diethyl ether (Et₂O)
Step 1: Synthesis of N-(Piperidin-4-ylmethyl)acetamide (Free Base)
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(aminomethyl)piperidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.2 M. Add triethylamine (1.2 eq) to the solution. The triethylamine acts as an acid scavenger for the acetic acid byproduct.[2]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.[2]
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the cold solution over 10-15 minutes. The slight excess of the acylating agent ensures the complete consumption of the starting material.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detectable.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(Piperidin-4-ylmethyl)acetamide free base, often as a viscous oil or solid.
Step 2: Formation of the Hydrobromide Salt
-
Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as isopropanol.
-
Precipitation: While stirring, add hydrobromic acid (1.0-1.1 eq) dropwise. The product will begin to precipitate. If precipitation is slow, diethyl ether can be added as an anti-solvent to facilitate crystallization.
-
Isolation: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.
-
Drying: Dry the purified N-(Piperidin-4-ylmethyl)acetamide hydrobromide under high vacuum to a constant weight.
Spectroscopic Characterization (Predicted)
Disclaimer: The following data is predictive, based on established principles of NMR and IR spectroscopy for analogous structures. Experimental verification is required for confirmation.
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
-
δ ~3.15 (t, 2H): Triplet corresponding to the two protons of the -CH₂- group attached to the amide nitrogen.
-
δ ~3.05 (m, 2H): Multiplet for the two axial protons on the piperidine ring adjacent to the ring nitrogen (C2-Hax, C6-Hax).
-
δ ~2.70 (m, 2H): Multiplet for the two equatorial protons on the piperidine ring adjacent to the ring nitrogen (C2-Heq, C6-Heq).
-
δ ~2.01 (s, 3H): Sharp singlet for the three protons of the acetyl methyl group (-C(=O)CH₃).
-
δ ~1.80 (m, 2H): Multiplet for the two axial protons on the piperidine ring at C3 and C5.
-
δ ~1.65 (m, 1H): Multiplet for the single proton at the C4 position of the piperidine ring.
-
δ ~1.35 (m, 2H): Multiplet for the two equatorial protons on the piperidine ring at C3 and C5.
-
Note: The NH protons of the amide and the piperidinium are often broad and may exchange with D₂O, making them difficult to observe.
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
-
δ ~174.5: Carbonyl carbon of the amide group.
-
δ ~45.0: Methylene carbon of the -CH₂- group attached to the amide nitrogen.
-
δ ~44.0: Piperidine ring carbons adjacent to the nitrogen (C2, C6).
-
δ ~38.0: Piperidine ring carbon at the point of substitution (C4).
-
δ ~30.0: Piperidine ring carbons at C3 and C5.
-
δ ~22.0: Methyl carbon of the acetyl group.
Predicted IR Spectrum (Solid State, KBr)
-
~3300-3100 cm⁻¹ (broad): N-H stretching vibrations from the amide and the piperidinium N-H⁺.
-
~2950-2850 cm⁻¹: C-H stretching from the alkyl groups (piperidine ring and methyl group).
-
~1650 cm⁻¹ (strong): C=O stretching (Amide I band), a characteristic and strong absorption.
-
~1550 cm⁻¹: N-H bending (Amide II band).
Mass Spectrometry
-
Expected Exact Mass (Free Base): 156.1263 g/mol (C₈H₁₆N₂O).
-
Expected Ion (ESI+): [M+H]⁺ = 157.1335.
Reactivity, Stability, and Applications
The chemical behavior of N-(Piperidin-4-ylmethyl)acetamide hydrobromide is dictated by its functional groups. The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The piperidine nitrogen is protonated in the hydrobromide salt form, rendering it non-nucleophilic. Neutralization with a base will regenerate the free base, exposing the secondary amine which can then participate in reactions such as N-alkylation or N-arylation. For long-term storage, the hydrobromide salt is preferred due to its higher stability and non-hygroscopic nature compared to the free base. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.
The true value of this molecule lies in its potential as a building block or fragment in drug discovery programs. The piperidine scaffold is a key element in compounds targeting a wide range of biological systems.
As suggested by the literature on related structures, derivatives of this compound could be investigated for activities including, but not limited to, NLRP3 inflammasome inhibition, melanin-concentrating hormone receptor 1 (MCH R1) antagonism, and as intermediates for analgesics and antidepressants.[4][5][6]
Safety and Handling
While specific toxicity data for N-(Piperidin-4-ylmethyl)acetamide hydrobromide is not available, data from structurally related amine and acetamide compounds suggest that appropriate precautions should be taken.
-
Potential Hazards: May be harmful if swallowed. May cause skin and eye irritation. May cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn at all times.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
This guide is intended for use by trained professionals and is not a substitute for a comprehensive risk assessment prior to use.
References
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PubChem. N-(piperidin-4-ylmethyl)methanesulfonamide. Available at: [Link]
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Al-Hourani, B. J., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 27(19), 6523. Available at: [Link]
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PubChem. N-methyl-2-(piperidin-4-yl)acetamide. Available at: [Link]
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YouTube. Amphoteric character of Acetamide. (2023). Available at: [Link]
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Vedantu. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts. Available at: [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
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Scurti, A., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 16(5), 739. Available at: [Link]
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PubChem. 4-Acetamidopiperidine dihydrochloride. Available at: [Link]
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PubChem. N-(Piperidin-4-ylmethyl)acetamide hydrobromide. Available at: [Link]
- Google Patents. WO2018204176A1 - Inhibitors of low molecular weight protein tyrosine phosphatase (lmptp) and uses thereof.
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Kumar, A., et al. (2018). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 23(10), 2673. Available at: [Link]
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Wikipedia. Acetamide. Available at: [Link]
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Taylor & Francis. Acetamide – Knowledge and References. Available at: [Link]
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ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... Available at: [Link]
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ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). Available at: [Link]
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Kim, H. S., et al. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Bioorganic & Medicinal Chemistry Letters, 22(12), 4056-4060. Available at: [Link]
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Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]
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